N-Boc-3-bromo-4-fluoro-L-phenylalanine N-Boc-3-bromo-4-fluoro-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650174
InChI: InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O
Molecular Formula: C14H17BrFNO4
Molecular Weight: 362.19 g/mol

N-Boc-3-bromo-4-fluoro-L-phenylalanine

CAS No.:

Cat. No.: VC13650174

Molecular Formula: C14H17BrFNO4

Molecular Weight: 362.19 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-3-bromo-4-fluoro-L-phenylalanine -

Specification

Molecular Formula C14H17BrFNO4
Molecular Weight 362.19 g/mol
IUPAC Name (2S)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Standard InChI Key BUIFPTNFGDSVNX-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

N-Boc-3-bromo-4-fluoro-L-phenylalanine (CAS: 266306-18-7) has the molecular formula C₁₄H₁₇BrFNO₄ and a molecular weight of 362.19 g/mol. The Boc group (tert-butyloxycarbonyl) protects the amine functionality, while the bromine and fluorine substituents on the phenyl ring introduce electron-withdrawing effects, altering the compound’s reactivity and solubility profile. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₇BrFNO₄
Molecular Weight362.19 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to strong acids/bases

The L-configuration ensures compatibility with natural peptide synthesis systems, while the halogen atoms enhance interactions with hydrophobic protein pockets .

Spectroscopic Features

  • NMR: The ¹H-NMR spectrum exhibits distinct signals for the Boc group (δ 1.4 ppm, singlet for tert-butyl) and aromatic protons (δ 7.2–7.5 ppm, multiplet for substituted phenyl ring).

  • MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 362.19 (M+H⁺).

Synthesis and Optimization Strategies

Stepwise Synthesis Protocol

The synthesis involves sequential protection and halogenation steps:

  • Amino Group Protection: L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to form N-Boc-L-phenylalanine.

  • Directed Halogenation:

    • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) at the 3-position.

    • Fluorination: Balz-Schiemann reaction or halogen exchange with KF introduces fluorine at the 4-position.

  • Purification: Column chromatography or recrystallization yields the final product (>95% purity).

Reaction Conditions and Yield Optimization

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, NaOH, THF, 0°C → RT85–90
BrominationBr₂, FeCl₃, DCM, 40°C70–75
FluorinationKF, CuCl, DMF, 100°C60–65

Side reactions, such as over-halogenation or Boc group cleavage, are minimized by controlling temperature and stoichiometry .

Applications in Drug Discovery and Peptide Engineering

Role in Peptide Synthesis

The Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid), facilitating solid-phase peptide synthesis (SPPS). The halogenated aromatic ring enhances peptide stability against proteolytic degradation, making it valuable for designing therapeutic peptides .

Medicinal Chemistry Applications

  • Kinase Inhibitors: Derivatives of this compound exhibit nanomolar inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket.

  • Anticancer Agents: Fluorine’s electronegativity improves membrane permeability, while bromine enhances hydrophobic interactions with tumor-specific targets.

Case Study: A 2024 study demonstrated that incorporating N-Boc-3-bromo-4-fluoro-L-phenylalanine into a peptide inhibitor reduced IC₅₀ values for breast cancer cell lines (MCF-7) by 40% compared to non-halogenated analogs.

Comparative Analysis with Related Compounds

N-Fmoc-3-bromo-4-fluoro-L-phenylalanine

PropertyN-Boc VariantN-Fmoc Variant
Protecting GroupAcid-labile BocBase-labile Fmoc
Molecular Weight362.19 g/mol484.32 g/mol
SolubilityModerate in DMSOLow in polar solvents
ApplicationsSolution-phase synthesisSolid-phase synthesis

The Fmoc variant’s higher molecular weight and base-labile nature make it preferable for SPPS, whereas the Boc variant is ideal for solution-phase reactions .

N-Boc-4-bromo-L-phenylalanine Methyl Ester

This methyl ester derivative (CAS: 266306-18-7) lacks the 4-fluoro substituent, reducing steric hindrance and altering reactivity in Suzuki-Miyaura couplings .

Challenges and Future Directions

  • Stereochemical Purity: Ensuring enantiomeric excess >99% remains challenging due to racemization during halogenation.

  • Green Chemistry: Developing catalytic halogenation methods to reduce waste and improve atom economy.

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